6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine
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Overview
Description
The compound “6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine” belongs to a class of organic compounds known as pyrazolopyrimidines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring . Pyrazolopyrimidines have applications in various fields including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, a trifluoromethyl group attached to the pyridine ring, and a methylsulfanyl group attached to the triazolo ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrazolopyrimidines generally exhibit excellent thermal stability .Scientific Research Applications
Heterocyclic Compounds Synthesis
Heterocyclic compounds, such as [1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been synthesized and explored for their potential in various scientific applications. The synthesis involves reactions with a range of reagents, producing novel compounds with potential antimicrobial activity. This process highlights the versatility of triazolopyrimidine derivatives in creating biologically active molecules (El-Agrody et al., 2001).
Antimicrobial and Antitumor Potential
Research on triazolo[1,5-c]pyrimidines has indicated their efficacy as mediator release inhibitors, hinting at their potential application as antiasthma agents. This biological activity showcases the therapeutic potential of triazolopyrimidine derivatives in treating respiratory conditions (Medwid et al., 1990). Additionally, certain triazolopyrimidines have exhibited inhibitory effects on cancer cell growth, further emphasizing their significance in developing new antitumor medications (Hafez & El-Gazzar, 2009).
Synthetic Methodologies and Medicinal Chemistry
The synthesis and characterization of fluorinated pyrimidine derivatives demonstrate advanced methods in the creation of compounds with enhanced properties, including fungicidal activity. These synthetic approaches allow for the exploration of new chemicals with potential applications in medicine and agriculture (Popova et al., 1999). An overview of the synthetic and medicinal perspectives of [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold reveals its wide range of pharmacological activities, highlighting its significance in medicinal chemistry (Merugu et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N5S/c1-22-11-19-10-18-3-6(5-21(10)20-11)9-8(13)2-7(4-17-9)12(14,15)16/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTSMLIEVXSSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=C(C=NC2=N1)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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